![molecular formula C13H13N3OS B1628252 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol CAS No. 893613-21-3](/img/structure/B1628252.png)
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Overview
Description
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol, also known as 3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-6-propan-1-ol (3TP), is a synthetic compound that has been found to have a wide range of potential applications. It is a heterocyclic compound that has been studied for its ability to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. 3TP has been extensively studied in both laboratory and clinical settings, with promising results.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- A study highlights the synthesis of pyrazole, pyran, and pyrimidine derivatives containing thiophene moieties, demonstrating significant anti-inflammatory and antioxidant properties (Shehab, Abdellattif, & Mouneir, 2018; Aziz et al., 2021).
Antimicrobial Applications
- Novel chitosan Schiff bases and pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized, showing considerable antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi (Hamed et al., 2020; Khobragade et al., 2010).
Antitumor Applications
- The synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and their cytotoxic activities have been evaluated against human liver and breast cancer cell lines, revealing promising antitumor properties (Kökbudak et al., 2020).
Herbicidal Activity
- Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their herbicidal activity against various plant species, demonstrating good inhibition activities (Luo et al., 2017).
Spectral, Thermal, and Computational Studies
- Metal complexes of pyrano[2,3-d]pyrimidine derivatives have been synthesized, characterized, and studied for their anticancer and antimicrobial potential, illustrating the diverse applications of pyrimidine derivatives in the development of new therapeutic agents (El-Shwiniy, Shehab, & Zordok, 2020).
Mechanism of Action
Target of Action
Related compounds in the pyrazolopyrimidine class have been found to target the discoidin domain receptor 1 (ddr1), a potential molecular target for new anticancer drug discovery .
Mode of Action
Related compounds have been found to inhibit the enzymatic activity of ddr1 .
Biochemical Pathways
Inhibition of ddr1 can affect multiple cellular processes, including cell proliferation, differentiation, and migration .
Pharmacokinetics
Related compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562% .
Result of Action
Inhibition of ddr1 can lead to decreased cell proliferation, differentiation, and migration .
Action Environment
The synthesis of related compounds is being researched for process efficiency and environmental impact .
properties
IUPAC Name |
3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-5-1-3-10-7-14-13-11(8-15-16(13)9-10)12-4-2-6-18-12/h2,4,6-9,17H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJSKLGTRNOPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587540 | |
Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893613-21-3 | |
Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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